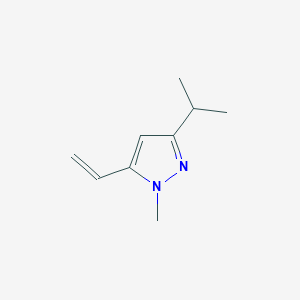

3-Isopropyl-1-methyl-5-vinyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Modern Organic Synthesis and Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic chemistry. nih.gov Its aromatic nature and the presence of two nitrogen atoms confer upon it a unique combination of chemical properties. The pyrazole core can act as a directing group, a ligand for transition metals, and a pharmacophore in medicinal chemistry. nih.gov The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for the synthesis of complex molecules.

The synthesis of the pyrazole nucleus can be achieved through various methods, most notably the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.org This and other synthetic strategies provide access to a wide array of substituted pyrazoles, each with its own distinct characteristics and potential applications.

Overview of Vinylpyrazoles as Advanced Synthetic Building Blocks

Vinylpyrazoles are a subclass of pyrazoles characterized by the presence of a vinyl group attached to either a nitrogen or a carbon atom of the pyrazole ring. This vinyl moiety introduces a site of unsaturation that significantly enhances the synthetic utility of the pyrazole core. nih.gov The double bond can participate in a variety of chemical transformations, including cycloadditions, polymerizations, and transition metal-catalyzed cross-coupling reactions. nih.gov

The electronic nature of the pyrazole ring influences the reactivity of the vinyl group. Generally, the pyrazole ring acts as an electron-withdrawing group, which can activate the vinyl group for nucleophilic attack or influence its behavior in cycloaddition reactions. nih.gov The position of the vinyl group on the pyrazole ring (N-1, C-3, C-4, or C-5) also plays a crucial role in determining its reactivity.

Scope and Specificity of 3-Isopropyl-1-methyl-5-vinyl-1H-pyrazole within Vinylpyrazole Chemistry

This compound is a specific example of a trisubstituted vinylpyrazole. The substitution pattern on this molecule dictates its unique chemical properties. The methyl group at the N-1 position prevents tautomerism, locking the structure in the 1H-pyrazole form. The isopropyl group at the C-3 position and the vinyl group at the C-5 position introduce both steric bulk and specific sites of reactivity.

The electron-donating nature of the isopropyl and methyl groups influences the electron density of the pyrazole ring, which in turn affects the reactivity of the vinyl group. nih.gov While specific research on this compound is limited, its chemistry can be inferred from the well-established principles of vinylpyrazole reactivity and the known electronic and steric effects of its substituents. This compound serves as a valuable model for understanding the interplay of substituents in tuning the properties of vinylpyrazole scaffolds for various synthetic applications.

Detailed Research Findings

Synthesis of 5-Vinylpyrazoles

The synthesis of 5-vinylpyrazoles can be approached through several methodologies. A common strategy involves the construction of the pyrazole ring followed by the introduction or formation of the vinyl group. For instance, the cyclocondensation of a β-diketone or a related precursor with a substituted hydrazine can yield a pyrazole that is then further functionalized.

A plausible synthetic route to this compound could involve the reaction of a suitably substituted 1,3-dicarbonyl compound with methylhydrazine to form the corresponding pyrazole. Subsequent modification of a functional group at the 5-position, such as a carbonyl or a leaving group, could then be used to generate the vinyl moiety.

Table 1: Representative Synthetic Methods for Vinylpyrazoles

| Precursors | Reagents and Conditions | Product Type | Reference |

| β-ketoaldehyde or β-diketone and hydrazine derivatives | Cracking of the initial adduct | 3(5)-vinylpyrazoles | nih.gov |

| N-sulfonyl,C-homoallyl-hydrazones | Pd-catalyzed C-H oxidative C,N-cyclization, then base-induced elimination | 5-vinylpyrazoles | nih.gov |

| 3,4,5-tribromo-1-vinylpyrazole | Bromine-lithium exchange and reaction with an electrophile | 5-substituted 3,4-dibromo-1-vinylpyrazoles | nih.gov |

Reactivity of the Vinyl Group

The vinyl group at the C-5 position of the pyrazole ring is expected to be the primary site of reactivity in this compound. Its reactivity will be modulated by the electronic effects of the pyrazole ring and its substituents. The N-methyl and C-isopropyl groups are electron-donating, which can increase the electron density of the pyrazole ring and, to a lesser extent, the vinyl group compared to an unsubstituted pyrazole.

This vinyl group can undergo a variety of reactions, including:

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with dienes to form new six-membered rings. The regioselectivity and stereoselectivity of these reactions would be influenced by the steric hindrance of the isopropyl group. nih.gov

Halogenation: The addition of halogens (e.g., Br₂) across the double bond is a typical reaction for alkenes. nih.gov

Transition Metal-Catalyzed Reactions: The vinyl group can participate in various cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, allowing for the introduction of a wide range of substituents.

Table 2: Expected Reactivity of the Vinyl Group in this compound

| Reaction Type | Reagents | Expected Product | Notes |

| Diels-Alder Cycloaddition | Conjugated Diene (e.g., Cyclopentadiene) | Cycloadduct | The reaction rate and stereochemistry would be influenced by the steric bulk of the isopropyl group. |

| Bromination | Br₂ | 5-(1,2-dibromoethyl)-3-isopropyl-1-methyl-1H-pyrazole | A standard electrophilic addition to an alkene. |

| Heck Coupling | Aryl halide, Pd catalyst, base | 5-(substituted-styryl)-3-isopropyl-1-methyl-1H-pyrazole | A versatile method for C-C bond formation. |

Spectroscopic Properties

While specific spectroscopic data for this compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be estimated based on data from similar structures. The protons of the vinyl group would typically appear in the range of 5.0-7.0 ppm in the ¹H NMR spectrum, with characteristic coupling constants for the cis, trans, and geminal protons. The pyrazole ring proton would appear as a singlet, and the signals for the methyl and isopropyl groups would be in the aliphatic region.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Vinylpyrazoles

| Compound | H-vinyl (gem) | H-vinyl (cis) | H-vinyl (trans) | H-4 (pyrazole) | Other signals | Reference |

| 1-Vinylpyrazole | 4.93 (dd) | 5.43 (dd) | 7.00 (dd) | 6.28 (t) | 7.55 (d), 7.82 (d) | nih.gov |

| 5-Methyl-1-vinylpyrazole | 4.67 (dd) | 5.37 (dd) | 6.78 (dd) | 5.98 (s) | 2.25 (s, CH₃) | nih.govmdpi.com |

Note: The exact chemical shifts for this compound would vary.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-ethenyl-1-methyl-3-propan-2-ylpyrazole |

InChI |

InChI=1S/C9H14N2/c1-5-8-6-9(7(2)3)10-11(8)4/h5-7H,1H2,2-4H3 |

InChI Key |

GAIZYCFOOBSZFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C=C)C |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies for 3 Isopropyl 1 Methyl 5 Vinyl 1h Pyrazole and Pyrazole Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Advanced NMR methods are indispensable for the structural elucidation of complex organic molecules like substituted pyrazoles. researchgate.net These techniques provide detailed information about the chemical environment of individual atoms (¹H and ¹³C), the scalar coupling networks that connect them, and their spatial proximities, which collectively enable a complete and confident structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical structure of a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the coupling constants (J) between nuclei reveal through-bond connectivity.

In the case of 3-Isopropyl-1-methyl-5-vinyl-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The pyrazole (B372694) ring proton at the C4 position would appear as a singlet, given its isolation from other protons. The N-methyl group would also present as a singlet. The isopropyl group would exhibit a characteristic pattern: a septet for the methine proton (CH) coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The vinyl group protons would form a complex AMX spin system with characteristic doublet of doublets (dd) patterns, defined by geminal, cis, and trans coupling constants. mdpi.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic of the substitution pattern. cdnsciencepub.comrsc.org Generally, C3 and C5 appear at lower field (higher ppm) compared to C4. rsc.org The signals for the isopropyl, N-methyl, and vinyl carbons would appear in their respective characteristic regions.

Hypothetical ¹H NMR Data for this compound The following is a representative dataset based on known values for similar pyrazole structures.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 (pyrazole ring) | ~6.10 | s (singlet) | - |

| N-CH₃ | ~3.80 | s (singlet) | - |

| CH (isopropyl) | ~3.10 | sept (septet) | ~6.9 |

| CH(CH₃)₂ (isopropyl) | ~1.25 | d (doublet) | ~6.9 |

| =CH- (vinyl, Hα) | ~6.70 | dd (doublet of doublets) | Jtrans = ~17.5, Jcis = ~11.0 |

| =CH₂ (vinyl, Hβ-trans) | ~5.60 | dd (doublet of doublets) | Jtrans = ~17.5, Jgem = ~1.5 |

| =CH₂ (vinyl, Hβ-cis) | ~5.15 | dd (doublet of doublets) | Jcis = ~11.0, Jgem = ~1.5 |

Hypothetical ¹³C NMR Data for this compound The following is a representative dataset based on known values for similar pyrazole structures.

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole ring) | ~155.0 |

| C5 (pyrazole ring) | ~140.0 |

| C4 (pyrazole ring) | ~105.0 |

| N-CH₃ | ~36.0 |

| CH (isopropyl) | ~28.0 |

| CH(CH₃)₂ (isopropyl) | ~22.5 |

| =CH- (vinyl) | ~130.0 |

| =CH₂ (vinyl) | ~115.0 |

While 1D NMR provides essential data, complex structures often require 2D NMR experiments to resolve signal overlap and definitively establish atomic connectivity and spatial arrangements.

COSY (Correlation Spectroscopy) is a fundamental 2D experiment that identifies protons that are directly coupled to each other (typically over two or three bonds). nanalysis.com In the spectrum for this compound, cross-peaks would be observed between the isopropyl methine proton and the isopropyl methyl protons. The three vinyl protons would also show correlations to each other, confirming the vinyl spin system. The H4 and N-methyl protons, being singlets, would not show any COSY cross-peaks.

TOCSY (Total Correlation Spectroscopy) extends the concept of COSY by revealing correlations between all protons within a coupled spin system, not just those that are directly coupled. numberanalytics.comlibretexts.org For this molecule, a TOCSY experiment would show a cross-peak between the isopropyl methine proton and the methyl protons, similar to COSY. However, it is most useful for larger spin systems. For the vinyl group, the Hα proton would show correlations to both the cis and trans Hβ protons, effectively mapping the entire spin system in a single experiment. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) is a powerful experiment that correlates protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu This technique allows for the unambiguous assignment of carbon signals for all protonated carbons. For this compound, HSQC would show correlations for the C4-H4, N-CH₃, isopropyl CH and CH₃, and the vinyl CH and CH₂ groups, directly linking the ¹H and ¹³C assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds, ⁿJCH where n=2-3). nih.gov This experiment is essential for identifying quaternary (non-protonated) carbons and connecting different spin systems. columbia.edu Key HMBC correlations for confirming the structure would include:

N-CH₃ protons to pyrazole ring carbons C5 and the nitrogen-bound carbon of the pyrazole ring, confirming the position of the methyl group.

Isopropyl CH proton to pyrazole ring carbon C3 , confirming the position of the isopropyl group.

H4 proton to pyrazole carbons C3 and C5 , confirming the ring structure.

Vinyl Hα proton to pyrazole carbon C5 , linking the vinyl group to the ring.

Expected Key HMBC Correlations

| Proton(s) (¹H) | Correlated Carbon(s) (¹³C) | Significance |

|---|---|---|

| N-CH₃ | C5 | Confirms N1-methylation |

| Isopropyl CH | C3, Isopropyl CH₃ | Positions isopropyl group at C3 |

| H4 | C3, C5 | Confirms pyrazole ring connectivity |

| Vinyl Hα | C5 | Positions vinyl group at C5 |

For complex molecules where standard HMBC correlations may be ambiguous or weak, more advanced pulse sequences can provide critical data. LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Coherence) is a technique optimized for detecting very small, long-range heteronuclear coupling constants, sometimes over four or five bonds (⁴JCH, ⁵JCH). nih.govuab.cat This can be particularly useful in highly substituted or aromatic systems to connect distant parts of a molecule.

H2BC (Heteronuclear 2-Bond Correlation) experiments are designed to selectively show correlations between protons and carbons that are two bonds away. nih.gov This can be highly advantageous as two-bond correlations (²JCH) are often weak or undetectable in standard HMBC experiments, which are typically optimized for three-bond couplings (³JCH). This technique could, for instance, help to confirm the correlation between H4 and C3/C5 more definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy) and its 1D equivalent, NOEDIFF, are unique among NMR experiments as they detect correlations between nuclei that are close in space, rather than connected through chemical bonds. mdpi.commdpi.com This through-space interaction, the Nuclear Overhauser Effect (NOE), is invaluable for determining the conformation and configuration of molecules. youtube.com

For this compound, NOESY can provide key insights into the preferred orientation of the substituents. For example:

An NOE between the N-methyl protons and the vinyl protons would provide information about the rotational conformation around the C5-vinyl bond.

An NOE between the N-methyl protons and the H4 proton would confirm their proximity on the same side of the pyrazole ring.

An NOE between the isopropyl protons and the H4 proton would similarly confirm the spatial arrangement of the isopropyl group relative to the rest of the ring. nih.govrsc.org

These experiments are crucial for building a complete three-dimensional model of the molecule in solution.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Specialized NMR Experiments (e.g., 1,1-ADEQUATE)

While standard one- and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) establish proton and carbon assignments and short- to medium-range connectivities, more specialized experiments can provide unambiguous evidence for the carbon skeleton. The 1,1-ADEQUATE (Adequate sensitivity DoublE QUAntum Transfer Experiment) is a powerful technique for determining one-bond carbon-carbon correlations.

For a molecule such as this compound, a 1,1-ADEQUATE experiment would be instrumental in:

Unambiguously mapping the pyrazole ring: It would show direct correlations between C3-C4 and C4-C5 of the pyrazole core.

Confirming substituent attachment: The experiment would reveal the connectivity between C3 of the pyrazole ring and the methine carbon of the isopropyl group, as well as the bond between C5 and the first carbon of the vinyl group.

Elucidating substituent structure: It would confirm the C-C bond within the isopropyl group and the C=C double bond of the vinyl substituent.

This technique is particularly valuable in cases of complex isomerism or where other NMR data might be ambiguous, providing definitive proof of the carbon framework.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₁₀H₁₆N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), confirming its elemental composition.

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of these fragments provides a roadmap of the molecule's structure. Early work on pyrazole fragmentation provides a basis for predicting the behavior of this substituted derivative. researchgate.net

Predicted Fragmentation Pattern for this compound:

| m/z Value | Ion Structure | Description |

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the N1 or isopropyl group. |

| 121 | [M - C₃H₇]⁺ | Loss of an isopropyl radical via cleavage of the C3-isopropyl bond. |

| 137 | [M - C₂H₃]⁺ | Loss of a vinyl radical. |

| 66 | [C₄H₄N]⁺ | A potential fragment arising from the cleavage of the pyrazole ring itself. researchgate.net |

These fragmentation pathways, particularly the loss of the larger alkyl substituents, are typically favored and would result in prominent peaks in the mass spectrum, helping to confirm the identity and arrangement of the substituent groups. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). acs.org The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its distinct structural components. derpharmachemica.comresearchgate.net

Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrazole Ring) & Vinylic |

| 2970 - 2870 | C-H Stretch | Aliphatic (Isopropyl & Methyl) |

| ~1640 | C=C Stretch | Vinyl Group |

| 1580 - 1450 | C=C & C=N Stretch | Pyrazole Ring |

| 1465 - 1370 | C-H Bend | Aliphatic (Isopropyl & Methyl) |

| 990 & 910 | C-H Bend (out-of-plane) | Monosubstituted Vinyl Group |

The presence of bands in the 3100-3000 cm⁻¹ region would confirm the vinylic and aromatic C-H bonds, while the strong absorptions just below 3000 cm⁻¹ are definitive for the alkyl C-H bonds of the methyl and isopropyl groups. The C=C stretching of the vinyl group is a particularly diagnostic peak. researchgate.net The complex pattern in the 1600-1400 cm⁻¹ range corresponds to the stretching vibrations of the pyrazole ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The pyrazole ring is an aromatic system, and when a vinyl group is attached at the C5 position, it extends this conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* electronic transitions. researchgate.net The chromophore consists of the pyrazole ring conjugated with the vinyl double bond. The presence of electron-donating alkyl groups (isopropyl and methyl) can cause small bathochromic (red-shifting) or hyperchromic (intensity-increasing) shifts in the absorption maximum (λ_max) compared to an unsubstituted vinylpyrazole. pnas.orgpnas.org The gas-phase UV absorption spectrum of the parent pyrazole shows a maximal absorption cross-section around 203 nm, which is attributed to a π → π* transition. researchgate.net The extended conjugation in the vinyl derivative would be expected to shift this absorption to a longer wavelength.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive data on:

Molecular Geometry: It yields highly accurate measurements of all bond lengths, bond angles, and dihedral angles. rdd.edu.iq This would confirm the planarity of the pyrazole ring and determine the precise orientation of the isopropyl, methyl, and vinyl substituents relative to the ring.

Conformation: The analysis would reveal the preferred conformation of the flexible isopropyl and vinyl groups in the crystalline state.

Intermolecular Interactions: It elucidates how molecules pack together in the crystal lattice, revealing non-covalent interactions such as van der Waals forces or potential weak C-H···N or C-H···π hydrogen bonds, which govern the supramolecular structure. researchgate.net Studies on other substituted pyrazoles have revealed diverse packing motifs, including dimers, trimers, and catemers, often dictated by the nature and position of the substituents. researchgate.net

For example, crystallographic analysis of a related compound, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, provided detailed structural parameters for a molecule containing an isopropyl group on a pyrazole ring nitrogen. researchgate.net Such data serves as a valuable reference for understanding the steric and electronic influence of these substituent groups on molecular structure.

Theoretical and Computational Investigations of 3 Isopropyl 1 Methyl 5 Vinyl 1h Pyrazole and Pyrazole Systems

Quantum Chemical Studies on Electronic Structure and Geometry

Quantum chemical methods are fundamental to describing the electronic behavior and spatial arrangement of atoms within a molecule. These studies can reveal the distribution of electrons, the stability of different conformations, and the potential for isomerism.

Electronic Structure Analysis and Orbital Positions (e.g., using ELF, LOL)

The electronic structure of 3-Isopropyl-1-methyl-5-vinyl-1H-pyrazole is defined by its aromatic pyrazole (B372694) core and the influence of its substituents. The pyrazole ring is an electron-rich system containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The lone pair of electrons on the N2 atom is a primary site of negative electrostatic potential, making it a key center for intermolecular interactions. nih.govmdpi.com

Advanced analytical tools such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and understand chemical bonding and electron pair localization. nih.govresearchgate.net These methods provide a detailed topological analysis of the electron density.

Electron Localization Function (ELF): ELF analysis identifies regions in molecular space with a high probability of finding an electron pair. researchgate.net For this compound, high ELF values would be expected in the regions corresponding to the covalent bonds (C-C, C-N, C-H, N-N) and, notably, the lone pair region of the N2 nitrogen atom. The delocalized π-system of the pyrazole ring and the vinyl group would also be characterized by specific ELF signatures.

Localized Orbital Locator (LOL): Similar to ELF, LOL analysis provides insight into electron localization, particularly highlighting regions where localized orbitals overlap. mdpi.com It effectively maps out areas of high kinetic energy density, which correspond to covalent bonds and lone pairs. researchgate.net LOL maps for this molecule would distinctly show the localized σ-bonds of the alkyl groups and the π-systems of the pyrazole and vinyl moieties.

Together, ELF and LOL analyses for this molecule would confirm the covalent framework and pinpoint the nucleophilic center at the N2 atom, which is crucial for predicting its reactivity. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of a molecule—the structure with the lowest potential energy. nih.gov For this compound, the pyrazole ring is expected to be largely planar, a characteristic of aromatic heterocyclic compounds. nih.gov

The primary focus of conformational analysis for this molecule is the orientation of the isopropyl and vinyl substituents relative to the pyrazole ring.

Isopropyl Group Conformation: The isopropyl group attached to the C3 position can rotate around the C-C single bond. The preferred conformation will be one that minimizes steric hindrance with the adjacent N-methyl group at N1 and the C4-H bond.

Vinyl Group Conformation: The vinyl group at C5 can exhibit rotational isomerism around the C5-C(vinyl) single bond. mdpi.com This gives rise to two primary planar conformers: the s-trans (antiperiplanar) and s-cis (synperiplanar) forms. The relative stability of these conformers is determined by a balance between steric repulsion (with the adjacent isopropyl group at C3) and electronic effects (conjugation between the vinyl group and the pyrazole ring). mdpi.comgoogle.com Computational studies on other vinylpyrazoles have shown that substituents on the ring can significantly influence the preferred conformation of the vinyl group. mdpi.com

Table 1: Theoretical Conformational Analysis of this compound

| Rotational Isomer | Description | Expected Relative Stability | Key Influencing Factors |

|---|---|---|---|

| Vinyl Group: s-trans | The vinyl double bond is oriented away from the pyrazole ring. | Potentially more stable | Minimizes steric clash between the vinyl group and the C4-H bond. Allows for effective π-conjugation. |

| Vinyl Group: s-cis | The vinyl double bond is oriented towards the pyrazole ring. | Potentially less stable | Increased steric interaction with the C4-H bond. May slightly disrupt planarity and conjugation. |

Tautomerism and Isomerism in Pyrazoles (e.g., annular tautomerism, rotational isomerism of vinyl group)

Tautomerism is a significant feature in many pyrazole systems, particularly annular tautomerism, which involves the migration of a proton between the two ring nitrogen atoms in N-unsubstituted pyrazoles. nih.govmdpi.com However, in This compound , the nitrogen at the N1 position is substituted with a methyl group. This substitution prevents annular tautomerism , locking the molecule into a single tautomeric form.

The relevant form of isomerism for this specific molecule is rotational isomerism, as discussed in the conformational analysis section (5.1.2). The rotation around the single bond connecting the vinyl group to the pyrazole ring is the most significant conformational variable, leading to distinct s-cis and s-trans isomers. mdpi.com The energy barrier for rotation between these forms can be calculated to determine their interconversion rate and relative populations at a given temperature. doi.org

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules and predicting their reactivity. researchgate.netnih.gov By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides insights into the molecule's chemical behavior. aip.orgekb.eg

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the region of the molecule most likely to donate electrons (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the vinyl group's π-system. The LUMO is likely distributed over the π-antibonding orbitals of the pyrazole and vinyl systems. nih.gov

Global Reactivity Descriptors: The energies of the HOMO and LUMO are used to calculate various descriptors that quantify a molecule's reactivity. ekb.egresearchgate.net

Energy Gap (ΔE): The difference in energy between the LUMO and HOMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this pyrazole, the MEP map would show a region of negative potential (typically colored red) around the pyridine-like N2 atom, confirming it as the primary site for electrophilic attack or hydrogen bond acceptance. nih.gov

Table 2: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Distribution | Localized on the pyrazole ring and vinyl π-system | Indicates the primary sites for reaction with electrophiles. |

| LUMO Distribution | Localized on the π-antibonding orbitals of the ring and vinyl group | Indicates the primary sites for reaction with nucleophiles. |

| HOMO-LUMO Gap | Relatively large | Suggests high electronic stability and moderate reactivity. nih.gov |

| MEP Negative Pole | Concentrated on the N2 atom | Confirms the pyridine-like nitrogen as the main nucleophilic and hydrogen-bond accepting site. nih.gov |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts, which is a powerful tool for structure verification. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.orgresearchgate.net

For this compound, GIAO calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. youtube.comgaussian.com These predictions are based on the optimized molecular geometry and the calculated electron distribution around each nucleus. The predicted shifts can be compared to experimental data to confirm the molecular structure. nih.gov

Table 3: Theoretically Predicted 1H and 13C NMR Chemical Shift Ranges

| Group | Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Notes |

|---|---|---|---|---|

| Pyrazole Ring | C4-H | ~6.0 - 6.5 | ~105 - 115 | Shielded proton in an electron-rich aromatic ring. |

| C3, C5 | - | ~140 - 155 | Carbons attached to nitrogen atoms. | |

| N-Methyl | -CH3 | ~3.5 - 4.0 | ~35 - 40 | Methyl group directly attached to a ring nitrogen. |

| Isopropyl | -CH- | ~2.8 - 3.3 (septet) | ~25 - 30 | Typical alkyl shifts. |

| -CH3 | ~1.2 - 1.4 (doublet) | ~20 - 25 | ||

| Vinyl | =CH- (α) | ~6.5 - 7.0 (dd) | ~125 - 135 | Deshielded due to sp2 hybridization and conjugation. Complex splitting patterns (dd). |

| =CH2 (β, cis) | ~5.0 - 5.5 (dd) | ~110 - 120 | ||

| =CH2 (β, trans) | ~5.5 - 6.0 (dd) |

Investigation of Intramolecular and Intermolecular Interactions

Understanding the non-covalent interactions within and between molecules is crucial for predicting their physical properties and behavior in different environments.

Intermolecular Interactions: The nature of intermolecular interactions determines how molecules pack in the solid state and interact in solution.

Hydrogen Bonding: Since the N1 position is methylated, this molecule cannot act as a hydrogen bond donor via a ring N-H group, a common interaction in unsubstituted pyrazoles. researchgate.netresearchgate.net However, the pyridine-like N2 atom, with its accessible lone pair, is a good hydrogen bond acceptor. acs.orgnih.gov Therefore, this compound can form hydrogen bonds with proton-donating solvents (like water or alcohols) or other molecules containing O-H or N-H groups. acs.org

π–π Stacking: The aromatic pyrazole ring can participate in π–π stacking interactions with other aromatic systems. This involves the face-to-face or offset stacking of the rings, driven by electrostatic and dispersion forces.

Table of Mentioned Compounds

Mechanistic Elucidation of Reactions via Computational Modeling

The reactivity of substituted pyrazoles is largely governed by the electronic nature of their substituents. nih.gov Electron-donating groups, such as the isopropyl and methyl groups in this compound, are known to increase the electron density of the pyrazole ring, which can, in turn, influence the basicity and nucleophilicity of the nitrogen atoms. nih.gov Conversely, the vinyl group at the 5-position can act as a site of further reactivity, participating in various transformations such as cycloadditions and polymerizations. nih.gov Computational models can quantify these electronic effects and predict their impact on reaction barriers.

Cycloaddition Reactions:

The vinyl group of this compound makes it a potential candidate for various cycloaddition reactions, including [4+2] Diels-Alder and [2+2] cycloadditions. nih.gov DFT calculations on similar vinyl-substituted heterocyclic systems have been instrumental in understanding the feasibility and selectivity of these reactions. These calculations typically involve locating the transition state structures for the possible reaction pathways and calculating their corresponding activation energies.

For instance, in a hypothetical Diels-Alder reaction, computational modeling could be employed to determine whether the vinylpyrazole acts as the diene or the dienophile and to predict the stereoselectivity (endo/exo) of the reaction. The calculated activation barriers for the different approaches of the reacting partners would reveal the most favorable reaction pathway.

Influence of Solvents and Catalysts:

Computational models can also incorporate the effects of solvents and catalysts on the reaction mechanism. Solvation models can be applied to calculate the energies of reactants, transition states, and products in different solvent environments, providing a more accurate picture of the reaction energetics in solution. researchgate.net Similarly, the role of a catalyst can be modeled by including the catalyst in the calculations and determining how it lowers the activation energy of the reaction by providing an alternative, lower-energy reaction pathway.

Transition State Analysis and Reaction Energetics:

A key aspect of mechanistic elucidation through computational modeling is the analysis of transition states. The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes occurring at the peak of the energy barrier. By analyzing these geometries, chemists can gain a deeper understanding of the reaction mechanism.

The following interactive data table presents hypothetical activation energies for a [4+2] cycloaddition reaction of a vinylpyrazole, illustrating the type of data that can be obtained from DFT calculations. This data is based on typical values found in computational studies of similar cycloaddition reactions.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Endo Approach | 25.8 | -15.2 |

| Exo Approach | 28.3 | -14.5 |

This table presents hypothetical data for illustrative purposes.

Detailed Research Findings from Analogous Systems:

Computational studies on the [3+2] cycloaddition reactions to form pyrazole rings have provided valuable mechanistic insights. For example, DFT investigations into the reaction of diazopropane (B8614946) with chalcone (B49325) derivatives have shown that the reaction proceeds through a concerted mechanism, and the regioselectivity can be accurately predicted by analyzing the energies of the different possible transition states. mdpi.com These studies have also highlighted the importance of Frontier Molecular Orbital (FMO) theory in rationalizing the observed reactivity. mdpi.com

Furthermore, theoretical studies on the N-alkylation of pyrazole derivatives have used DFT to map out the potential energy surface of the reaction. researchgate.net These calculations have confirmed that the reaction proceeds via an SN2 mechanism and have allowed for the determination of the activation barriers for alkylation at the different nitrogen atoms of the pyrazole ring. researchgate.net The influence of the solvent on the reaction has also been successfully modeled, showing that polar aprotic solvents can lower the activation energy. researchgate.net

The following table summarizes representative computational data from a DFT study on the N-alkylation of a substituted pyrazole, demonstrating the level of detail that can be achieved.

| Solvent | Alkylation Site | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | N1 | 22.5 |

| Gas Phase | N2 | 20.1 |

| Acetonitrile | N1 | 20.8 |

| Acetonitrile | N2 | 18.7 |

This table presents representative data from computational studies on analogous pyrazole systems.

Advanced Applications and Potential Research Avenues of 3 Isopropyl 1 Methyl 5 Vinyl 1h Pyrazole and Vinylpyrazole Derivatives

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

The unique chemical architecture of vinylpyrazoles, including 3-Isopropyl-1-methyl-5-vinyl-1H-pyrazole, makes them valuable precursors in the synthesis of a diverse array of complex organic structures. nih.gov Their reactivity has been harnessed to construct both fused heterocyclic systems and a variety of poly-substituted pyrazole (B372694) derivatives. nih.govresearchgate.net

Vinylpyrazoles serve as key intermediates in the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. researchgate.net The vinyl group can participate in various cyclization reactions to generate novel bicyclic and polycyclic structures.

One notable application is in ring-closing metathesis (RCM) reactions. For instance, N-vinylated pyrazoles can be transformed into fused systems like 5H-pyrazolo[5,1-b] researchgate.netorganic-chemistry.orgthiazine. This reaction often employs Grubbs' catalysts and can be accelerated by microwave irradiation, leading to high yields in short reaction times. nih.gov

Pyrazolo[1,5-a]pyrimidines, another significant class of fused heterocycles, are often synthesized through the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.com While direct synthesis from vinylpyrazoles is less common, the vinyl group can be chemically modified to an appropriate functional group that facilitates the subsequent cyclization to form the pyrimidine (B1678525) ring, demonstrating the role of the vinylpyrazole as a precursor to the necessary building block.

The table below summarizes representative transformations of vinylpyrazoles into fused heterocyclic systems.

| Starting Material | Reagent/Catalyst | Product | Yield | Ref |

| 1-Vinylpyrazole derivative (49) | Grubbs' 2nd Gen. Catalyst, Microwave | 5H-pyrazolo[5,1-b] researchgate.netorganic-chemistry.orgthiazine (50) | 83% | nih.gov |

| 5-Aminopyrazoles (from vinylpyrazole precursors) | β-Enaminones, Microwave | 7-Aryl substituted pyrazolo[1,5-a]pyrimidines | High | mdpi.com |

The vinyl moiety of this compound is a reactive handle for introducing a wide range of substituents onto the pyrazole core. This versatility allows for the synthesis of diverse libraries of poly-substituted pyrazoles, which are valuable for screening for biological activity and other applications. nih.govmdpi.com

Vinylpyrazoles can undergo several types of reactions to yield more complex pyrazole derivatives:

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, though often requiring harsh conditions like high temperatures and pressures. mdpi.com More commonly, it participates in [2+2] cycloadditions, such as the reaction with tetracyanoethylene (B109619), to form cyclobutyl-substituted pyrazoles. nih.gov

Addition Reactions: The double bond can react with various reagents. For example, reaction with dichlorocarbene (B158193), generated from chloroform, yields dichlorocyclopropyl-pyrazoles. These cyclopropyl (B3062369) derivatives are themselves useful intermediates for creating other bisheterocyclic compounds. nih.gov Similarly, alkanethiols can be added across the vinyl group to produce pyrazoles containing sulfur atoms, which are of interest for their biological activities. nih.gov

C-H Activation: The vinyl group can undergo coupling reactions via C-H activation. For example, 1-vinylpyrazoles can react with alkynes under specific catalytic conditions to form butadienylpyrazole derivatives. nih.gov

These transformations highlight the role of the vinyl group as a gateway to extensive functionalization of the pyrazole ring, leading to a variety of poly-substituted products.

The table below provides examples of reactions where vinylpyrazoles serve as precursors to poly-substituted pyrazoles.

| Vinylpyrazole Reactant | Reagent(s) | Product Type | Ref |

| 1-Vinylpyrazoles | Tetracyanoethylene | l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles | nih.gov |

| 3-Vinylpyrazole (71) | Chloroform, NaOH, PTC | 1-t-butyl-3-(2,2-dichlorocyclopropyl)-1H-pyrazole (72) | nih.gov |

| 1-Vinylpyrazoles | Alkanethiols | Sulfur-containing pyrazoles | nih.gov |

| 1-Vinylpyrazoles | Alkynes, Catalyst | Butadienylpyrazole derivatives | nih.gov |

Applications in Materials Science

Pyrazoles and their derivatives are gaining attention not only for their biological activities but also for their applications in materials science. nih.govmdpi.com The incorporation of vinylpyrazole units like this compound into larger molecular structures can lead to the development of novel materials with specialized properties.

The ability of vinylpyrazoles to undergo polymerization and copolymerization allows for their integration into macromolecular structures. mdpi.com This opens avenues for creating advanced materials where the pyrazole unit can impart specific properties such as thermal stability, conductivity, or unique photophysical characteristics. For example, copolymers of N-vinylpyrazole have been used in sol-gel synthesis with tetraethoxysilane to produce hybrid organic-inorganic composites. These composites can be cast into films that exhibit proton conductivity, a valuable property for applications like fuel cell membranes. researchgate.net Analogous vinyl-heterocycles, such as 5-vinyl-1H-tetrazole, are used as monomers to create nitrogen-rich high-molecular-weight substances, suggesting a similar potential for vinylpyrazoles in developing energy-intensive materials. mdpi.comresearchgate.net

The polymerization of vinylpyrazoles, typically initiated by azo compounds, leads to the formation of high molecular weight polymers. mdpi.com The rate and extent of this polymerization can be influenced by substituents on the pyrazole ring or the vinyl group. mdpi.com These polymers can form the basis for specialty materials. For instance, some vinylpyrazoles have been utilized as additives in rubber production. nih.gov

While specific applications of vinylpyrazole-based polymers in coatings and adhesives are not extensively documented, the properties of related vinyl polymers suggest potential. Polyvinylpyrrolidone (PVP), for example, is known for its excellent adhesion to various substrates and is used in specialty adhesives. specialchem.com The pyrazole moiety could introduce different chemical and physical properties, such as enhanced thermal resistance or specific interactions, leading to the development of novel coatings and adhesives with tailored performance characteristics.

The electronic properties of the pyrazole ring, combined with the versatility of the vinyl group, make these compounds interesting candidates for use in electronic devices and sensors. Spectroscopic studies have shown that substituents on the pyrazole ring can influence the electronic and steric conformation of the vinyl group. mdpi.com This tunability is crucial for designing materials with specific electronic behaviors. While the direct application of this compound in this area is a field for future research, the development of pyrazole-based chemosensors has been reported, where the pyrazole unit is key to the sensing mechanism. mdpi.com The polymerization of vinylpyrazoles could lead to conductive polymers or materials whose electronic properties change in response to external stimuli, forming the basis for novel sensors or components in electronic devices.

Catalytic Applications of Pyrazole-Type Compounds

Pyrazole derivatives have garnered significant attention as versatile ligands in catalysis due to their robust coordination chemistry and the tunable nature of the pyrazole ring. nih.govnih.gov The presence of two adjacent nitrogen atoms allows for various binding modes to metal centers, forming stable complexes that can act as catalysts. universiteitleiden.nlresearchgate.net The ease with which the pyrazole ring can be functionalized allows for the precise tuning of steric and electronic properties, making these compounds highly valuable in the design of catalysts for a wide range of chemical transformations. nih.gov

The flexible design of pyrazole-based ligands has led to a diversity of metal complexes applicable in both homogeneous and heterogeneous catalysis. nih.gov In homogeneous catalysis, pyrazole derivatives are used to create soluble metal complexes with well-defined active sites. For example, pyrazole ligands have been successfully coordinated with manganese to create practical and scalable catalytic systems for transfer hydrogenation reactions. rsc.org Similarly, palladium and platinum complexes with pyrazolato bridges have been synthesized, demonstrating the utility of these ligands in creating polynuclear metal structures with potential catalytic activity. acs.org The substituents on the pyrazole ring can be modified to control the ligand's properties; for instance, bulky groups can influence the coordination number of the metal center, which in turn affects catalytic reactivity. ucla.edu

In the realm of heterogeneous catalysis, pyrazole-based linkers are employed in the construction of Metal-Organic Frameworks (MOFs). These materials benefit from the structural rigidity and coordinating ability of the pyrazole moiety to create porous, crystalline structures with accessible active sites. A notable example is a robust pyrazolate MOF that demonstrates high stability and efficiency in catalyzing dehydrogenative C–O cross-coupling reactions, showcasing how pyrazole units can be integrated into solid-state catalysts. nih.gov The design of these ligands can range from simple substituted pyrazoles to more complex structures like pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines, which offer enhanced stability and control over the metal's coordination environment. nih.govmdpi.com

| Ligand Type | Catalysis Type | Metal Center Examples | Application Examples | Reference |

|---|---|---|---|---|

| Simple Substituted Pyrazoles | Homogeneous | Mn, Co, Cu | Transfer hydrogenation, Oxidation of catechols | rsc.orgresearchgate.net |

| Pyrazolato-Bridged Complexes | Homogeneous | Pd, Pt, Ag | Formation of polynuclear catalytic structures | acs.org |

| Pincer-Type Pyrazolylpyridines | Homogeneous | Ru, Fe, Ni | Dehydrogenation of formic acid, Hydrazine (B178648) decomposition | nih.govmdpi.com |

| Pyrazolate-Based MOFs | Heterogeneous | Cu | Dehydrogenative C-O cross-coupling | nih.gov |

A particularly advanced application of pyrazole ligands in catalysis involves the utilization of their proton-responsive nature. semanticscholar.org Protic pyrazoles, which contain an N-H group, can participate directly in catalytic cycles through metal-ligand cooperation. nih.govmdpi.com Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole's N-H proton, allowing the ligand to act as an internal proton shuttle. nih.gov

This bifunctional capability is critical in reactions that involve proton transfer steps. For example, in the dehydrogenation of formic acid, iridium complexes featuring protic pyrazole-pyridinium units have demonstrated enhanced catalytic activity. mdpi.com The proposed mechanism involves the pyrazole unit facilitating a proton relay, which assists in the protonation of a hydrido ligand. mdpi.com Similarly, in the decomposition of hydrazine, the pyrazole N-H group can promote the N-N bond cleavage by forming a hydrogen bond with the substrate, highlighting the crucial role of the ligand in the reaction mechanism. mdpi.com The ability of the pyrazole ligand to be deprotonated to a pyrazolato anion and subsequently re-protonated allows it to actively participate in the catalytic transformation, going beyond the role of a passive spectator ligand. nih.gov

Future Research Directions and Emerging Synthetic Strategies

The field of pyrazole chemistry is continuously evolving, with a strong emphasis on developing novel, efficient, and sustainable synthetic methodologies. nih.gov Future research on this compound and related vinylpyrazole derivatives will likely focus on leveraging these advanced strategies to create more complex and functional molecules.

Emerging synthetic strategies are moving away from classical condensation reactions towards more sophisticated and environmentally benign approaches. researchgate.net Multicomponent reactions (MCRs) are particularly promising as they allow for the construction of complex pyrazole derivatives in a single step from simple precursors, enhancing atom economy and operational simplicity. scispace.commdpi.com Furthermore, the use of green chemistry principles, such as employing water as a solvent, using recyclable catalysts, and utilizing microwave or ultrasound assistance, is becoming more prevalent. researchgate.netnih.govmdpi.com These techniques not only reduce reaction times and energy consumption but also minimize the generation of hazardous waste. mdpi.com For instance, phase transfer catalysis (PTC) has been used for the synthesis of 1-vinylpyrazoles in water, offering a green alternative to traditional methods. nih.gov

Future research directions will likely involve:

Application of Modern Synthetic Methods: Systematically applying MCRs, flow chemistry, and green catalytic methods to synthesize a broader library of functionalized vinylpyrazoles. researchgate.netresearchgate.net

Transition-Metal-Catalyzed Functionalization: Further exploring the reactivity of the vinyl group in transition-metal-catalyzed cross-coupling and C-H activation reactions to build more complex molecular architectures. nih.govnih.gov

Development of Advanced Materials: Designing and synthesizing novel vinylpyrazole-based polymers and MOFs for applications in materials science, leveraging the unique electronic and coordinating properties of the pyrazole ring. nih.gov

Catalyst Design: Creating new generations of pyrazole-based ligands, including chiral variants, for asymmetric catalysis, building upon the foundational understanding of their coordination chemistry.

By integrating these emerging synthetic strategies with a deeper understanding of structure-property relationships, the full potential of vinylpyrazole derivatives as versatile building blocks in catalysis and materials science can be realized. nih.gov

Q & A

Q. What are the established synthetic protocols for 3-Isopropyl-1-methyl-5-vinyl-1H-pyrazole, and what analytical techniques are critical for verifying intermediate purity?

Answer: The synthesis of this compound typically involves iodination of a precursor pyrazole using iodine in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite . Key intermediates, such as hydrazones, should be monitored via 1H/13C NMR to confirm regiochemistry and HPLC to assess purity. For example, the vinyl group’s introduction requires careful control of reaction stoichiometry to avoid over-iodination. Mass spectrometry (MS) can validate molecular weight at each stage, while IR spectroscopy helps track functional groups like C=C bonds (~1600 cm⁻¹) .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound, and what diagnostic peaks should researchers expect?

Answer:

- 1H NMR : Vinyl protons resonate as two doublets (δ 4.8–6.2 ppm, J ≈ 10–17 Hz). The isopropyl group shows a septet (δ 2.5–3.0 ppm) and doublets for methyl groups (δ 1.0–1.2 ppm).

- 13C NMR : The vinyl carbons appear at δ 110–125 ppm, while the pyrazole ring carbons range from δ 140–160 ppm.

- IR : C=C stretching (~1600 cm⁻¹) and N-H bending (~1550 cm⁻¹) are key indicators.

- MS : The molecular ion peak ([M+H]⁺) should match the theoretical m/z (e.g., 177.2 g/mol for C₉H₁₃N₂) .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography to resolve ambiguities in the molecular geometry of this compound derivatives?

Answer: Single-crystal X-ray diffraction, refined using SHELXL , can resolve steric interactions between substituents. For instance, the vinyl group’s orientation relative to the isopropyl and methyl groups can be quantified via bond angle measurements (e.g., C-C-C angles ~120° for sp² hybridization). Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data may highlight conformational flexibility or crystal-packing effects .

Q. What strategies are recommended for addressing discrepancies in reaction yields when introducing substituents at the 5-position of the pyrazole ring?

Answer:

- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Catalyst Optimization : Test palladium or copper catalysts with varying ligands (e.g., SPhos for Suzuki couplings) to improve cross-coupling efficiency.

- Comparative Analysis : Evaluate leaving groups (e.g., iodide vs. bromide) and solvent polarity effects. For example, DMF may enhance solubility but increase side reactions .

Q. How does the electronic nature of the vinyl group influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are most effective?

Answer: The electron-deficient vinyl group participates in Heck or Suzuki-Miyaura reactions , favoring palladium catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance from the isopropyl group. For example, coupling with aryl boronic acids requires base optimization (e.g., K₂CO₃ in THF/H₂O) to maintain regioselectivity. Computational studies (DFT) can predict transition-state energies and guide catalyst selection .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound across studies?

Answer:

- Purity Verification : Use HPLC-MS to confirm compound purity (>95%) and rule out impurities (e.g., unreacted intermediates).

- Assay Standardization : Control variables like solvent (DMSO vs. saline), concentration (µM to mM), and cell lines.

- Structural Confirmation : Compare spectral data (NMR, IR) with literature to ensure consistency. Discrepancies may arise from undetected tautomerism or degradation products .

Methodological Recommendations

Q. What computational tools are recommended for predicting the tautomeric behavior of this compound in solution?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model tautomeric equilibria (e.g., 1H vs. 2H pyrazole forms). Solvent effects can be simulated with PCM (Polarizable Continuum Model).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to predict dominant tautomers. Compare results with experimental NMR shifts (e.g., NH proton absence in D₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.